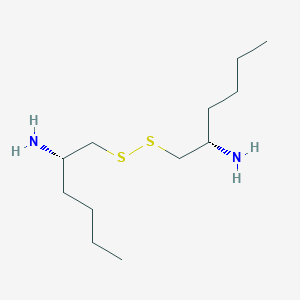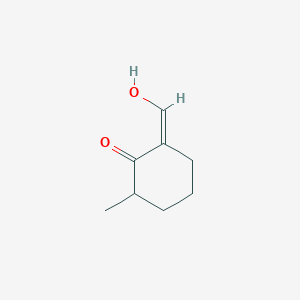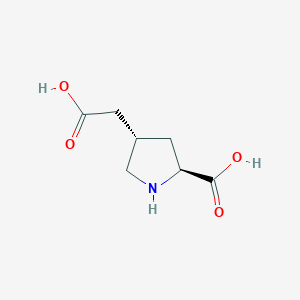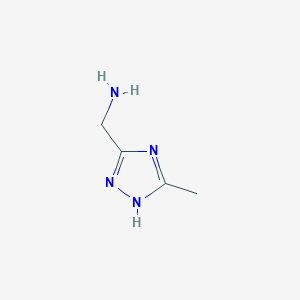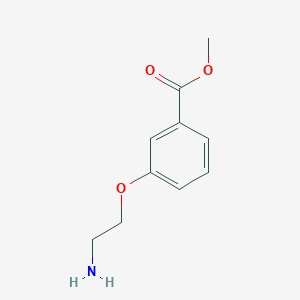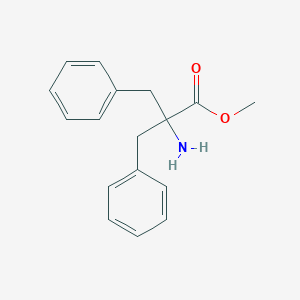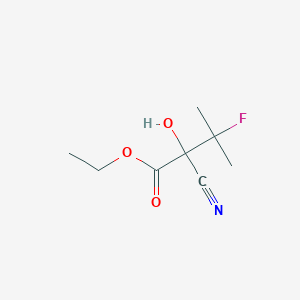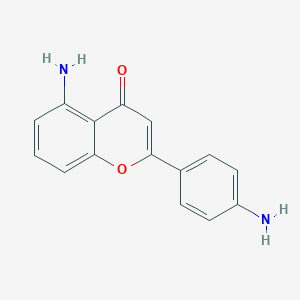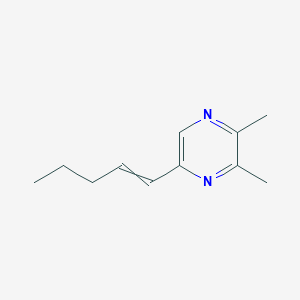
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is an organic compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor and is commonly used in the food and beverage industry as a flavoring agent. However, recent scientific research has shown that this compound has several other potential applications, including in the field of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms, scavenging free radicals, and modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine can have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and lipid peroxidation, which can lead to cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine in lab experiments is its versatility. It can be used in a wide range of applications, from studying the effects of oxidative stress on cells to testing the efficacy of new antibiotics. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biotechnology.
Conclusion:
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, and anti-inflammatory properties make it a promising candidate for use in the development of new antibiotics and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine and biotechnology.
Métodos De Síntesis
The synthesis of 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine involves the reaction of 2,3-dimethylpyrazine with pent-1-ene in the presence of a catalyst such as palladium on carbon. The reaction takes place under controlled conditions of temperature and pressure and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine has several potential applications in scientific research. It has been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It also has antioxidant properties and has been shown to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
Número CAS |
143901-63-7 |
|---|---|
Nombre del producto |
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
HKLMFPKJBJKHMT-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=CN=C(C(=N1)C)C |
SMILES canónico |
CCCC=CC1=CN=C(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



